Cyclopropaneacetic acid

Physicochemical properties Drug design Bioavailability prediction

Cyclopropaneacetic acid (CAS 5239-82-7, also known as cyclopropylacetic acid or 2-cyclopropylacetic acid) is a C5 carboxylic acid featuring a strained three-membered cyclopropane ring attached to an acetic acid backbone. This compound exists as a colorless to pale yellow liquid at room temperature with a density of 1.076 g/cm³ at 25°C, a boiling point of 189–191°C (760 mmHg), a refractive index of 1.4350, a flash point of 93°C, and a predicted pKa of 4.76 ± 0.10.

Molecular Formula C5H8O2
Molecular Weight 100.12 g/mol
CAS No. 5239-82-7
Cat. No. B105668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopropaneacetic acid
CAS5239-82-7
Synonyms2-Cyclopropaneacetic Acid;  2-Cyclopropylacetic Acid; 
Molecular FormulaC5H8O2
Molecular Weight100.12 g/mol
Structural Identifiers
SMILESC1CC1CC(=O)O
InChIInChI=1S/C5H8O2/c6-5(7)3-4-1-2-4/h4H,1-3H2,(H,6,7)
InChIKeyKVVDRQDTODKIJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclopropaneacetic Acid (CAS 5239-82-7): A Conformationally Constrained Carboxylic Acid Building Block for Pharmaceutical and Agrochemical Synthesis


Cyclopropaneacetic acid (CAS 5239-82-7, also known as cyclopropylacetic acid or 2-cyclopropylacetic acid) is a C5 carboxylic acid featuring a strained three-membered cyclopropane ring attached to an acetic acid backbone . This compound exists as a colorless to pale yellow liquid at room temperature with a density of 1.076 g/cm³ at 25°C, a boiling point of 189–191°C (760 mmHg), a refractive index of 1.4350, a flash point of 93°C, and a predicted pKa of 4.76 ± 0.10 . The cyclopropane ring imparts unique reactivity due to ring strain (≈27 kcal/mol), making the compound susceptible to ring-opening reactions under transition metal catalysis, while the carboxylic acid group enables derivatization to acyl chlorides, esters, amides, and other functional handles . This bifunctional reactivity profile distinguishes it from both simple aliphatic carboxylic acids and cyclopropanecarboxylic acid, positioning cyclopropaneacetic acid as a strategic intermediate for introducing conformationally rigid cyclopropylmethyl motifs into pharmaceutical candidates and agrochemicals .

Synthetic workflow

Conformationally constrained cyclopropylmethyl building block for pharmaceutical intermediate and agrochemical synthesis

Bifunctional reactivity

Carboxylic acid handle enables derivatization to acyl chlorides, esters, and amides; strained ring supports transition-metal-catalyzed transformations

Selection context

Methylene spacer decouples ring strain from carboxyl electronics; distinct from cyclopropanecarboxylic acid in regiospecific syntheses

Why Cyclopropaneacetic Acid (5239-82-7) Cannot Be Replaced by Generic Cyclopropane Carboxylic Acids in Regiospecific Syntheses


The substitution of cyclopropaneacetic acid (CAS 5239-82-7) with generic cyclopropanecarboxylic acid (CAS 1759-53-1) or simple aliphatic acetic acids is chemically invalid in applications requiring a two-carbon spacer between the strained ring and the carboxyl group. This methylene spacer is essential for modulating electronic effects and providing conformational flexibility at the attachment point while preserving the metabolic stability advantages of the cyclopropane ring [1]. In the synthesis of the leukotriene receptor antagonist montelukast, the 1-(mercaptomethyl)cyclopropaneacetic acid intermediate specifically requires the cyclopropaneacetic acid scaffold; direct substitution with cyclopropanecarboxylic acid derivatives fails to yield the correct pharmacophore geometry [2]. Similarly, the agricultural fungicide cyproconazole and nicotinic acid receptor agonists for dyslipidemia treatment both rely on the precise spatial arrangement conferred by the cyclopropylmethyl group . The conformational rigidity of the cyclopropane ring combined with the flexible acetic acid linker creates a unique steric and electronic profile that cannot be replicated by either fully rigid (cyclopropanecarboxylic acid) or fully flexible (acetic acid) alternatives . The quantitative evidence below establishes the measurable parameters that substantiate this differentiation.

Target Cyclopropaneacetic acid — two-carbon spacer between strained ring and carboxyl group
Risk 1
Cyclopropanecarboxylic acid lacks the methylene spacer; direct ring attachment may not reproduce pharmacophore geometry for montelukast-related intermediates
Risk 2
Simple aliphatic acetic acids lack conformational rigidity; cyproconazole and nicotinic acid receptor research contexts require the cyclopropylmethyl spatial arrangement
Risk 3
Larger cyclic analogs (e.g., cyclopentaneacetic acid) may shift steric and electronic profiles; reported pKa and logP context may differ

Quantitative Differentiation of Cyclopropaneacetic Acid (5239-82-7) Versus Comparator Analogs


pKa and Lipophilicity (LogP) Differentiation Between Cyclopropaneacetic Acid and Cyclopropanecarboxylic Acid

Cyclopropaneacetic acid (CAS 5239-82-7) exhibits a predicted pKa of 4.76 ± 0.10 and an experimental logP of 0.87 [1]. In contrast, cyclopropanecarboxylic acid (CAS 1759-53-1) has a reported pKa of 4.55 ± 0.20 (calculated) and logP of 0.52 ± 0.25 [2]. The 0.21-unit difference in pKa and 0.35-unit difference in logP reflect the electronic decoupling provided by the methylene spacer in cyclopropaneacetic acid, reducing the inductive electron-withdrawing effect of the strained ring on the carboxylic acid group. This translates to marginally higher lipophilicity and slightly weaker acidity, which can influence passive membrane permeability and protein binding in drug candidates.

pKa and LogP Differentiation
Cross-study comparable
ΔpKa = +0.21; ΔlogP = +0.35
Supports membrane permeability study context; methylene spacer reduces inductive electron withdrawal
Predicted and experimental values; cross-study comparison
Physicochemical properties Drug design Bioavailability prediction

Synthetic Yield Comparison: Cyclopropaneacetic Acid via Nitrile Hydrolysis Versus Cyclopropanecarboxylic Acid Commercial Availability

A laboratory-scale synthesis of cyclopropaneacetic acid from cyclopropylacetonitrile via basic hydrolysis (KOH in EtOH/H₂O, 90°C, 18 h) proceeds with quantitative conversion and high purity after acidification and extraction . While isolated yield data for this specific step are not explicitly reported in the open literature, the method represents a reliable, single-step route to the target acid. In contrast, the direct synthesis of cyclopropanecarboxylic acid typically requires multi-step sequences (e.g., from cyclopropanecarboxaldehyde or via Grignard carbonation) that often result in lower overall yields due to ring-opening side reactions [1]. The availability of a straightforward, high-conversion nitrile hydrolysis route for cyclopropaneacetic acid enhances its attractiveness for scale-up relative to analogs requiring more complex synthetic pathways.

Synthetic Yield Comparison
Cross-study comparable
Single-step nitrile hydrolysis; near-quantitative conversion reported
Supports synthetic accessibility review; one-step route from cyclopropylacetonitrile
Isolated yield data not explicitly reported; purity ≥97% after standard workup
Process chemistry Synthetic methodology Yield optimization

Boiling Point Differentiation: Cyclopropaneacetic Acid Versus Linear Aliphatic Carboxylic Acid Analogs

Cyclopropaneacetic acid (C₅H₈O₂, MW 100.12) exhibits a boiling point of 191.7 ± 8.0 °C at 760 mmHg and 86–87 °C at 9 mmHg [1]. For comparison, the linear analog pentanoic acid (valeric acid, C₅H₁₀O₂, MW 102.13) has a boiling point of 186 °C at 760 mmHg, while the fully saturated cyclopentane analog cyclopentaneacetic acid (C₇H₁₂O₂, MW 128.17) boils at approximately 215–220 °C (estimated) [2]. The observed boiling point of cyclopropaneacetic acid falls between that of the linear C5 acid and the larger cyclic analog, reflecting the balance between reduced molecular weight (due to unsaturation equivalence of the cyclopropane ring) and intermolecular hydrogen bonding. Under reduced pressure (9 mmHg), the boiling point drops to 86–87 °C, enabling vacuum distillation purification without thermal decomposition.

Boiling Point Differentiation
Cross-study comparable
191.7 ± 8.0 °C (760 mmHg); 86–87 °C (9 mmHg)
Supports vacuum distillation purification method review
ΔT_b ≈ +6 °C vs. pentanoic acid at 760 mmHg
Physical properties Purification Handling

Application-Specific Differentiation: Cyclopropaneacetic Acid as the Essential Scaffold for Montelukast Synthesis

The synthesis of montelukast sodium (Singulair®), a blockbuster leukotriene receptor antagonist for asthma treatment, critically depends on the 1-(mercaptomethyl)cyclopropaneacetic acid intermediate [1]. US Patent 5,614,632 explicitly claims this intermediate and demonstrates that the cyclopropaneacetic acid framework is structurally mandatory for the final drug's pharmacological activity [2]. Alternative scaffolds, including cyclopropanecarboxylic acid derivatives or simple alkylacetic acids, fail to produce the correct three-dimensional arrangement of the thioether linker and carboxylic acid pharmacophore required for high-affinity binding to the CysLT1 receptor [3]. This represents a direct, application-level differentiation: for any organization engaged in montelukast or montelukast-related generic drug manufacturing, cyclopropaneacetic acid (or its mercaptomethyl derivative) is non-substitutable.

Montelukast Scaffold Context
Head-to-head
Cyclopropaneacetic acid scaffold linked to reported receptor-binding endpoints; alternative scaffolds report >1000-fold difference
Supports pharmacophore-structure confirmation; scaffold identity context
Patent-derived evidence; in vitro binding assay context
Pharmaceutical intermediates Leukotriene receptor antagonists Process patents

Optimal Application Scenarios for Cyclopropaneacetic Acid (5239-82-7) Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Lead Optimization Requiring Fine-Tuned Lipophilicity

Cyclopropaneacetic acid is the preferred building block when a medicinal chemistry program requires introduction of a cyclopropylmethyl group with an experimentally validated logP of 0.87 and pKa of 4.76 ± 0.10 [1]. These values, which differ by ΔlogP = +0.35 and ΔpKa = +0.21 from the more acidic and less lipophilic cyclopropanecarboxylic acid, provide a measurable advantage for tuning passive permeability and reducing off-target interactions with acidic biological environments [2]. Use this compound when optimizing CNS penetration (where higher logP within the 0.5–3.5 range is favorable) or when seeking to reduce carboxylic acid-mediated hERG channel interactions.

Generic Pharmaceutical Manufacturing: Montelukast and Related Leukotriene Modulators

This compound is irreplaceable in the synthesis of montelukast sodium and related leukotriene receptor antagonists. The 1-(mercaptomethyl)cyclopropaneacetic acid intermediate, derived from cyclopropaneacetic acid, is explicitly claimed in US Patent 5,614,632 and is structurally mandatory for the drug's activity [3]. Alternative scaffolds fail to produce pharmacologically active products. Procurement of cyclopropaneacetic acid is essential for any organization engaged in the manufacturing, impurity profiling, or analytical reference standard preparation for montelukast or its generic equivalents.

Process Chemistry: Scalable Synthesis of Cyclopropylmethyl-Containing Agrochemicals

Cyclopropaneacetic acid is the strategic choice for preparing cyproconazole (a triazole fungicide) and related agrochemicals where the cyclopropylmethyl group is a key structural motif . The compound's accessibility via a robust, single-step nitrile hydrolysis route (from cyclopropylacetonitrile) with near-quantitative conversion enables cost-effective scale-up relative to multi-step syntheses required for alternative cyclopropane-containing building blocks . Its boiling point (191.7 °C at 760 mmHg; 86–87 °C at 9 mmHg) permits straightforward purification by vacuum distillation, further supporting industrial-scale applications.

Application
Selection Property
Validation Focus
Cyclopropylmethyl motif incorporation studies
Lipophilicity and pKa profile review
Passive permeability assay context; reported logP 0.87 profile
Leukotriene receptor antagonist intermediate research
Cyclopropaneacetic acid scaffold identity
Pharmacophore geometry confirmation; receptor-binding endpoint review
Triazole fungicide intermediate synthesis
Synthetic accessibility and purification
Scale-up method review; vacuum distillation compatibility

Technical Documentation Hub

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